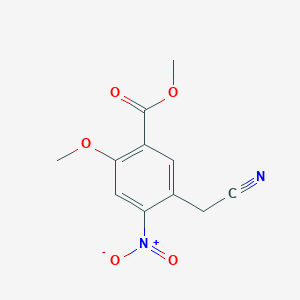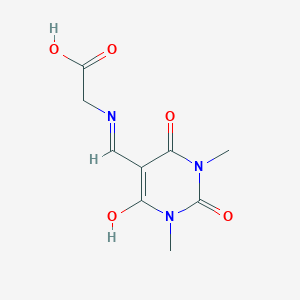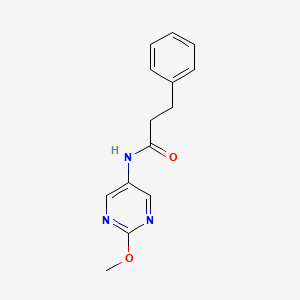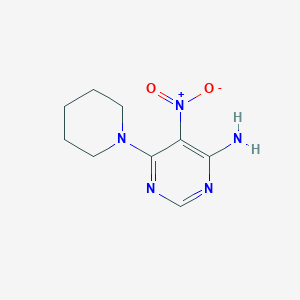
7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C22H30N4O2S and its molecular weight is 414.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Quinazolinone derivatives are synthesized through various methods, including palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, leading to the formation of quinazolin-2-ones among other heterocyclic compounds. This process involves cyclization-alkoxycarbonylation reactions that yield a variety of products depending on the reaction conditions and substrates used (Costa et al., 2004). Additionally, the synthesis of 2-sulfanyl-substituted quinazolinones demonstrates their potential in generating compounds with significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
Biological Applications
Quinazolinone derivatives exhibit a range of biological activities. For instance, certain synthesized quinazolinones have shown analgesic and anti-inflammatory properties, suggesting their utility in developing new pharmacological agents (Alagarsamy et al., 2009). Furthermore, studies on triazoloquinazolinones reveal their potential as H1-antihistaminic agents, offering a new class of compounds for allergy treatment with minimal sedative effects (Alagarsamy et al., 2007).
Anticancer Activity
Quinazolinone derivatives have been evaluated for their anticancer properties, particularly in targeting EGFR-tyrosine kinase. This highlights their potential as antitumor agents, with specific compounds showing remarkable activity against CNS cancer cell lines (Noolvi & Patel, 2013).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-cyclohexylpiperazine-1-carboxylic acid with 3-propyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, followed by oxidation of the resulting thioether to form the desired product.", "Starting Materials": [ "4-cyclohexylpiperazine-1-carboxylic acid", "3-propyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "sodium hydroxide (NaOH)", "hydrogen peroxide (H2O2)", "acetic acid" ], "Reaction": [ "Step 1: Activation of 4-cyclohexylpiperazine-1-carboxylic acid with DCC and NHS in DMF to form the corresponding NHS ester.", "Step 2: Addition of 3-propyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one to the reaction mixture and stirring at room temperature for several hours to allow for condensation.", "Step 3: Workup of the reaction mixture with DCM and water, followed by purification of the crude product by column chromatography.", "Step 4: Oxidation of the resulting thioether with H2O2 in acetic acid to form the desired product.", "Step 5: Purification of the product by recrystallization from diethyl ether." ] } | |
CAS No. |
403728-21-2 |
Molecular Formula |
C22H30N4O2S |
Molecular Weight |
414.57 |
IUPAC Name |
7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H30N4O2S/c1-2-10-26-21(28)18-9-8-16(15-19(18)23-22(26)29)20(27)25-13-11-24(12-14-25)17-6-4-3-5-7-17/h8-9,15,17H,2-7,10-14H2,1H3,(H,23,29) |
InChI Key |
WSLMRHBCJNJJFF-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4CCCCC4)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2536082.png)


![5-methyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2536089.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2536090.png)
![2-(4-ethoxyphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide](/img/structure/B2536091.png)
![N-{[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide](/img/structure/B2536092.png)
![Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2536093.png)
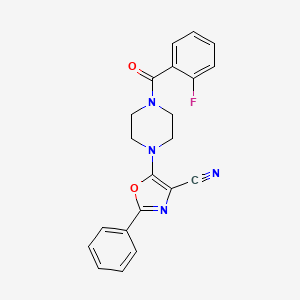
![N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2536097.png)
